
4-Bromo-2-methyl-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 4-bromo-2-methylbenzaldehyde, followed by oxidation to introduce the nitro group at the desired position . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromo-2-methyl-5-nitrobenzoic acid.
Reduction: 4-Bromo-2-methyl-5-aminobenzaldehyde.
Substitution: 4-Methoxy-2-methyl-5-nitrobenzaldehyde.
Applications De Recherche Scientifique
4-Bromo-2-methyl-5-nitrobenzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methyl-5-nitrobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
4-Methyl-2-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-4-nitrobenzaldehyde: Similar structure but with different substitution pattern.
Uniqueness
4-Bromo-2-methyl-5-nitrobenzaldehyde is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the benzene ring. This unique combination of substituents imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Propriétés
Numéro CAS |
476660-65-8 |
|---|---|
Formule moléculaire |
C8H6BrNO3 |
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
4-bromo-2-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-4H,1H3 |
Clé InChI |
BOCKCHHCYWRZGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C=O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)
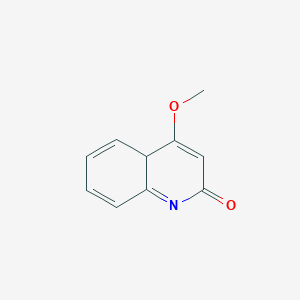
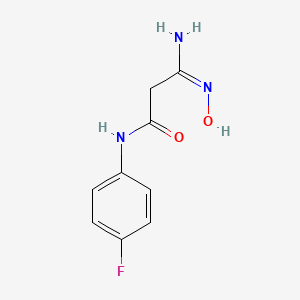
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)

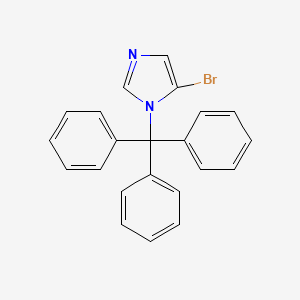
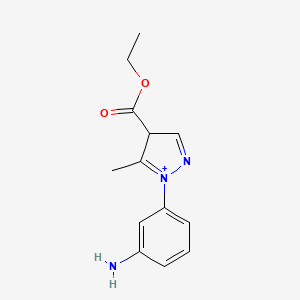
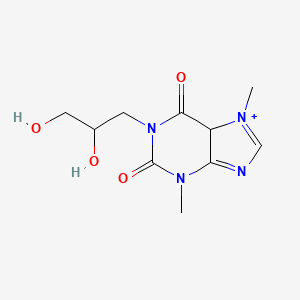
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

